molecular formula C14H10BrN B8766974 1-Bromophenanthren-2-amine CAS No. 51958-50-0

1-Bromophenanthren-2-amine

Cat. No. B8766974
Key on ui cas rn: 51958-50-0
M. Wt: 272.14 g/mol
InChI Key: SXIGEMCZFCBKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822041B2

Procedure details

First, 120 g of 2-amino-1-bromophenanthrene were dissolved in 750 mL of THF, and then 4.5 L of concentrated hydrochloric acid and 1.5 L of water were added to the solution. The reaction solution was cooled with ice, and then a solution of 45 g of sodium nitrite in 230 mL of water was dropped to the solution. After the mixture had been stirred for 1 hour under ice cooling, 2.25 L of a 50% aqueous solution of phosphinic acid were added to the mixture. The reaction solution was stirred for 30 minutes under ice cooling, and was then continuously stirred at room temperature for 17 hours. Subsequently, 10 L of water were added to the solution, and a solid was obtained through separation by filtration. The resultant solid was purified by silica gel column chromatography. Thus, 75 g of 1-bromophenanthrene were obtained (in 66% yield).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:6]=[CH:5][C:4]=2[C:3]=1[Br:16].Cl.N([O-])=O.[Na+].[PH2](=O)O>C1COCC1.O>[Br:16][C:3]1[C:4]2[CH:5]=[CH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13]=2[CH:14]=[CH:15][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
NC1=C(C=2C=CC3=CC=CC=C3C2C=C1)Br
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 L
Type
reactant
Smiles
Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
230 mL
Type
solvent
Smiles
O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH2](O)=O
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had been stirred for 1 hour under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled with ice
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 30 minutes under ice cooling
Duration
30 min
STIRRING
Type
STIRRING
Details
was then continuously stirred at room temperature for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
a solid was obtained through separation by filtration
CUSTOM
Type
CUSTOM
Details
The resultant solid was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC=2C3=CC=CC=C3C=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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